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molecular formula C16H19NO2 B8592987 NIOSH/SL7849000

NIOSH/SL7849000

Cat. No. B8592987
M. Wt: 257.33 g/mol
InChI Key: PVFQVUDQHCXCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035363

Procedure details

To 10 ml. of dioxane are added 1.5 ml. of 37 % formalin and 2.42 g. of phenethylamine, followed by the addition of 3.2 g. of ortho-methoxyphenol dissolved in 3 ml. of dioxane. The mixture is heated at 100° C for 4 hours and distilled under reduced pressure to remove the solvent. The residue is purified by column chromatography on silica gel with a mixture of acetone and benzene (1:4) to obtain 2-methoxy-6-phenethylaminomethylphenol as an oil. Yield: 0.7 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH2:3]([NH2:11])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20]>O1CCOCC1>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH2:1][NH:11][CH2:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:15]=1[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel with a mixture of acetone and benzene (1:4)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)CNCCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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